5-phenyl-1H-indazol-3-amine

JAK2 Inhibition Fragment-Based Drug Discovery Structure-Activity Relationship

5-phenyl-1H-indazol-3-amine is a 3-aminoindazole small-molecule fragment (MW 209.25) that functions as an ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its binding pose within the JAK2 active site has been experimentally determined by X-ray crystallography at 1.90 Å resolution (PDB: 3E63).

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B10758963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1H-indazol-3-amine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N
InChIInChI=1S/C13H11N3/c14-13-11-8-10(6-7-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)
InChIKeyZCUSNQPYUNLATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-indazol-3-amine: A Structurally Characterized JAK2 Fragment Hit for Kinase Inhibitor Lead Discovery


5-phenyl-1H-indazol-3-amine is a 3-aminoindazole small-molecule fragment (MW 209.25) that functions as an ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its binding pose within the JAK2 active site has been experimentally determined by X-ray crystallography at 1.90 Å resolution (PDB: 3E63) [1]. This compound was identified through a crystallographic fragment screening campaign against JAK2, a validated therapeutic target for myeloproliferative disorders, and served as a structural starting point for the rational design of higher-affinity inhibitors [2].

Why 5-Phenyl-1H-indazol-3-amine Cannot Be Replaced by General 3-Aminoindazole Isosteres in Kinase Programs


Indiscriminate substitution of 5-phenyl-1H-indazol-3-amine with other 3-aminoindazole analogs or simple 5-substituted indazoles risks fundamental target engagement failure in JAK2-centric projects. The 5-phenyl moiety is not a generic hydrophobic spacer; its specific geometry dictates critical binding interactions resolved in the JAK2 co-crystal structure [1]. Removing or replacing this moiety with smaller substituents (e.g., 5-H, 5-Br) or repositioning it drastically alters JAK2 affinity, as demonstrated by published structure-activity relationship (SAR) trends from the same discovery series where only the 5-phenyl and 5-(2-chlorophenyl) variants achieved low-micromolar JAK2 inhibition [2]. Therefore, procurement of a non-identical 3-aminoindazole for JAK2-focused fragment growing or structure-based design would forfeit the experimentally validated binding mode and require de novo re-screening and structural re-characterization.

Quantitative Differentiation Evidence for 5-Phenyl-1H-indazol-3-amine


Single-Digit Micromolar JAK2 Affinity Differentiates 5-Phenyl Indazole from the Unsubstituted 3-Aminoindazole Scaffold

5-phenyl-1H-indazol-3-amine demonstrates quantifiable JAK2 binding affinity that distinguishes it from the core 1H-indazol-3-amine scaffold, which lacks measurable JAK2 inhibition at relevant concentrations. The 5-phenyl variant achieves an IC50 of 1,600 nM against JAK2 measured via Ulight-JAK1 substrate peptide phosphorylation assay [1]. This represents a >190-fold improvement over the unsubstituted 1H-indazol-3-amine, which exhibits an IC50 of >311,000 nM against the related kinase PDK1, effectively demonstrating that the core scaffold alone is inactive without the 5-phenyl substituent [2]. This difference is critical for fragment-based discovery, where the 5-phenyl group provides the first vector for affinity maturation.

JAK2 Inhibition Fragment-Based Drug Discovery Structure-Activity Relationship

Ortho-Chlorophenyl Substitution Achieves 2.4-Fold Superior JAK2 Potency, Defining a Tangible Optimization Benchmark

Within the 5-substituted indazole series, the 5-(2-chlorophenyl) analog (CHEMBL498859) achieves an IC50 of 660 nM against JAK2, making it 2.4-fold more potent than the 5-phenyl parent (IC50 = 1,600 nM) [1]. This head-to-head comparator establishes a clear SAR trajectory: the introduction of an ortho-chloro substituent on the phenyl ring increases JAK2 inhibition. For procurement decisions, this differential defines a cost-performance trade-off: 5-phenyl-1H-indazol-3-amine serves as the superior starting fragment for combinatorial library synthesis where subsequent diversity is introduced at the 5-position phenyl ring, while the 5-(2-chlorophenyl) variant represents a direct more potent lead-like alternative [2].

JAK2 Inhibition Fragment Optimization Substituent Effect

Anchor Fragment Progression: 5-Phenyl Indazole Enables a Documented 500-Fold Affinity Improvement Through Rational Design

The 5-phenyl-1H-indazol-3-amine fragment (IC50 = 1,600 nM) is the direct precursor to the lead-like sulfonamide 13 (IC50 = 78 nM), a 20.5-fold improvement achieved after two iterative rounds of structure-based optimization [1]. This entire optimization campaign, which ultimately delivered >500-fold improvement from the initial fragment 1, validates the 5-phenyl indazole as a privileged core for JAK-2 inhibitor development [2]. This documented evolutionary path is absent for most other commercially available indazole fragments, which lack a published co-crystal structure and a demonstrated optimization journey leading to a nanomolar inhibitor. Procuring this specific fragment provides access to a proven, de-risked starting point for medicinal chemistry programs.

Fragment-Based Lead Discovery JAK-2 Inhibitor Structure-Based Drug Design

High-Resolution Co-Crystal Structure Provides 3D Binding Coordinates Unavailable for Most 3-Aminoindazole Isomers

5-phenyl-1H-indazol-3-amine's binding interactions with the JAK2 kinase domain have been experimentally determined at 1.90 Å resolution (PDB: 3E63), revealing specific hydrogen bonds with the hinge region and hydrophobic packing of the 5-phenyl ring [1]. In contrast, positional isomers such as 6-phenyl-1H-indazol-3-amine lack any published co-crystal structure with JAK2, rendering their binding mode speculative and their utility in structure-based drug design severely limited . The availability of refined atomic coordinates (R-free: 0.263, R-work: 0.199) for the target compound enables immediate computational modeling, docking validation, and pharmacophore generation without the cost and time burden of de novo crystallography.

Structural Biology Rational Drug Design JAK2 Co-crystal

Multi-Kinase Profiling Data Reveals JAK2 Selectivity Handle Over ROCK1 and GSK3A

Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL data indicate that 5-phenyl-1H-indazol-3-amine is predicted to interact with JAK2 as the primary target (score: 73), while cross-reactivity with ROCK1 shows a comparable prediction score of 47 [1]. Interestingly, the affinity gap between JAK2 (IC50 = 1,600 nM) and ROCK1 (no direct IC50 data available, but predicted affinity is lower) suggests a measurable selectivity window. In contrast, the 5-(2-chlorophenyl) analog, while more potent on JAK2 (660 nM), may exhibit altered selectivity due to the additional chloro substituent; its full selectivity profile is not publicly documented. For programs where JAK2 selectivity over ROCK1 is prioritized, the 5-phenyl compound offers a clearer selectivity understanding and a less promiscuous chemical starting point.

Kinase Selectivity JAK2 ROCK1 GSK3A

Ligand Efficiency Metrics Confirm 5-Phenyl Indazole as a Superior Fragment Starting Point Versus the Initial Hit

5-phenyl-1H-indazol-3-amine (MW 209.25, IC50 = 1,600 nM) exhibits a ligand efficiency (LE) of 0.31 kcal/mol per heavy atom (assuming 16 heavy atoms, pIC50 = 5.8). This far exceeds the LE of the initial fragment 1 (IC50 = 41,000,000 nM, pIC50 = 1.39), which possesses an estimated LE of <0.15 kcal/mol per heavy atom [1]. For fragment-based discovery programs, the 5-phenyl compound enters affinity space that is substantially more productive for subsequent optimization, where fragments with LE > 0.30 are considered excellent starting points for hit-to-lead progression [2]. This efficiency advantage directly reduces the number of synthetic iterations required to reach a target product profile, saving both time and resources.

Ligand Efficiency Fragment-Based Lead Discovery JAK-2 Inhibitor

High-Impact Application Scenarios for Procuring 5-Phenyl-1H-indazol-3-amine


Starting Fragment for JAK2-Selective Lead Generation in Myeloproliferative Neoplasm Programs

The validated 1,600 nM JAK2 IC50 and high-quality co-crystal structure make 5-phenyl-1H-indazol-3-amine an ideal fragment for hit-to-lead optimization targeting JAK2-driven myeloproliferative neoplasms (MPNs) [1]. Its unsubstituted phenyl ring provides a synthetic handle for parallel chemistry to explore vectors toward the solvent-exposed region or the selectivity pocket, with the documented optimization path to sulfonamide 13 (78 nM) serving as a proven roadmap [2]. In contrast to the unsubstituted 1H-indazol-3-amine scaffold, which shows no measurable kinase activity, this compound offers a de-risked, crystallographically enabled starting point that can shorten the hit-to-lead timeline by an estimated 3-6 months compared to a novel fragment screening campaign.

Internal Standard for JAK2 Biochemical Assay Validation and Panel Screening

5-phenyl-1H-indazol-3-amine is suitable as a well-characterized reference inhibitor for establishing and validating in-house JAK2 kinase assays, including TR-FRET (LANCE) or mobility shift assays [1]. Its moderate affinity (IC50 = 1,600 nM) is ideal for assay quality control, as it sits within the linear range of typical biochemical assays without causing complete inhibition at standard screening concentrations. The compound's selectivity trend relative to ROCK1 (predicted score 47 vs 73 for JAK2) further supports its use in designing selectivity panels and counterscreening protocols [2]. The availability of a co-crystal structure also allows for orthogonal validation via thermal shift assays (TSA) or SPR-based binding assays, confirming target engagement.

Computational Chemistry Benchmark for Fragment Docking and Free Energy Perturbation Validation

The high-resolution JAK2 co-crystal structure (1.90 Å, R-free 0.263) provides an ideal benchmark system for validating computational fragment docking algorithms, MM/PBSA scoring functions, or Free Energy Perturbation (FEP) protocols [1]. The compound's relatively small size (16 heavy atoms) and well-defined electron density reduce structural ambiguity, making it a rigorous test case for assessing the accuracy of predicted binding poses relative to experimental data. This application is not feasible with other phenyl-substituted indazoles that lack experimental binding mode data, rendering the 5-phenyl isomer uniquely suited for in silico model training and method development [2].

Chemical Biology Tool for JAK-STAT Pathway Probing in Cellular Systems

The fragment can serve as a chemical probe for dissecting JAK2-mediated STAT5 phosphorylation dynamics in cellular models of leukemia or lymphoma, particularly when used at concentrations near its IC50 (1-5 µM range) to achieve partial pathway inhibition without off-target cytotoxicity [1]. Its ATP-competitive mechanism and defined binding site allow for competitive displacement experiments with labeled ATP analogs, enabling quantitative target engagement measurements via BRET or NanoLuc-based cellular assays. When benchmarked against the 5-(2-chlorophenyl) analog (IC50 = 660 nM), the weaker affinity of the 5-phenyl compound is actually advantageous for creating a dose-response gradient that facilitates mechanistic studies rather than complete pathway shutdown [2].

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